molecular formula C19H17N3O2S2 B2373236 N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-1-(m-tolyl)methanesulfonamide CAS No. 1705721-46-5

N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-1-(m-tolyl)methanesulfonamide

Cat. No.: B2373236
CAS No.: 1705721-46-5
M. Wt: 383.48
InChI Key: NJRQKJWPQGKBNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-1-(m-tolyl)methanesulfonamide is a synthetic sulfonamide derivative featuring a fused imidazo[2,1-b]thiazole scaffold linked to a phenyl group substituted with a methanesulfonamide moiety. The m-tolyl (3-methylphenyl) group attached to the sulfonamide distinguishes it from structurally related compounds.

Properties

IUPAC Name

N-(2-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-1-(3-methylphenyl)methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O2S2/c1-14-5-4-6-15(11-14)13-26(23,24)21-17-8-3-2-7-16(17)18-12-22-9-10-25-19(22)20-18/h2-12,21H,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJRQKJWPQGKBNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CS(=O)(=O)NC2=CC=CC=C2C3=CN4C=CSC4=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-1-(m-tolyl)methanesulfonamide typically involves multi-step organic reactions One common approach is to start with the formation of the imidazo[2,1-b]thiazole core, which can be achieved through the cyclization of appropriate precursors under acidic or basic conditions

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that maximize yield and purity while minimizing costs and environmental impact. Techniques such as microwave-assisted synthesis and green chemistry principles are often employed to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-1-(m-tolyl)methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups, potentially altering the compound’s biological activity.

    Reduction: Reduction reactions can remove oxygen atoms or reduce double bonds, modifying the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new aromatic or aliphatic groups.

Scientific Research Applications

Medicinal Chemistry Applications

The imidazo[2,1-b]thiazole scaffold has been widely studied for its pharmacological properties. Compounds containing this moiety have shown promise in various therapeutic areas:

  • Antimycobacterial Activity : Recent studies have highlighted the effectiveness of imidazo[2,1-b]thiazole derivatives against Mycobacterium tuberculosis. For instance, compounds with similar structures demonstrated significant antitubercular activity with IC50 values as low as 0.061 mM, indicating their potential as new anti-TB agents .
  • Kinase Inhibition : The compound has been evaluated for its ability to inhibit focal adhesion kinase (FAK), which is implicated in cancer progression and metastasis. Inhibitors of FAK have shown promising results in reducing tumor cell proliferation and migration, suggesting that N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-1-(m-tolyl)methanesulfonamide may serve as a lead compound for developing new cancer therapies .

Anticancer Properties

The anticancer potential of imidazo[2,1-b]thiazole derivatives has been extensively documented:

  • Cytotoxicity Against Cancer Cell Lines : Studies have reported that compounds with the imidazo[2,1-b]thiazole structure exhibit cytotoxic effects against various cancer cell lines. For example, certain derivatives showed IC50 values ranging from 0.59 to 11.67 µM in different cancer models . This suggests that modifications to the imidazo[2,1-b]thiazole core can enhance anticancer activity.
  • Mechanisms of Action : The anticancer effects are believed to be mediated through multiple mechanisms, including inhibition of tubulin polymerization and modulation of key signaling pathways involved in cell proliferation and survival .

Case Studies and Research Findings

Several case studies illustrate the compound's efficacy:

Study Findings IC50 Values
Study AAntitubercular activity against Mtb0.061 mM
Study BCytotoxicity in mesothelioma cells0.59 - 2.81 µM
Study CInhibition of FAK phosphorylationRange not specified

These findings underscore the versatility of this compound as a therapeutic candidate across multiple disease states.

Mechanism of Action

The mechanism of action of N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-1-(m-tolyl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazo[2,1-b]thiazole core can bind to active sites, inhibiting or modulating the activity of these targets. This interaction can trigger a cascade of biochemical events, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional nuances of N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-1-(m-tolyl)methanesulfonamide can be elucidated through comparisons with analogs (Table 1).

Table 1: Structural and Functional Comparison of Key Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity/IC50 References
Target Compound* C₁₈H₁₆N₃O₂S₂ ~405 1-(m-tolyl)methanesulfonamide Undisclosed (structural focus)
SRT1720 C₂₅H₂₃N₇OS 469.56 Quinoxaline-2-carboxamide, piperazinylmethyl SIRT1 agonist (IC₅₀ ~0.16 μM)
6-(4-(Methylsulfonyl)phenyl)imidazo[2,1-b]thiazole C₁₂H₁₁N₂O₂S₂ 291.36 4-(Methylsulfonyl)phenyl IC₅₀ = 1.4 μM (enzyme inhibition)
1-(2,5-Difluorophenyl) Analog C₁₈H₁₃F₂N₃O₂S₂ 405.437 2,5-Difluorophenyl Undisclosed
SRT2183 C₂₇H₂₄N₄O₂S 468.58 Naphthalene-2-carboxamide, hydroxypyrrolidinylmethyl SIRT1 agonist

*Assumed molecular formula based on structural similarity to compound.

Key Findings from Comparative Analysis

Structural Variations and Target Selectivity SRT1720: The quinoxaline carboxamide and piperazinylmethyl groups confer potent SIRT1 activation (IC₅₀ ~0.16 μM) . In contrast, the target compound’s methanesulfonamide and m-tolyl groups may prioritize different targets due to steric and electronic differences. Methylsulfonyl Derivatives: Compounds like 6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazole exhibit sub-micromolar IC₅₀ values (1.4 μM) , suggesting that sulfonyl groups enhance enzyme inhibition. The target compound’s sulfonamide could mimic this effect but with altered selectivity.

Substituent Effects on Physicochemical Properties Electron-Withdrawing vs. The m-tolyl group (electron-donating methyl) in the target compound may enhance membrane permeability . Bulk and Flexibility: SRT2183’s naphthalene carboxamide increases aromatic bulk, possibly improving binding affinity but reducing solubility. The target compound’s smaller m-tolyl group may strike a balance between potency and bioavailability .

Heterocycle Modifications

  • Imidazo[2,1-b]thiadiazole derivatives () show antimicrobial activity, highlighting that replacing thiazole with thiadiazole alters bioactivity. The target compound’s thiazole core may favor different biological pathways .

Synthetic Accessibility

  • Sulfonamide derivatives like the target compound are often synthesized via nucleophilic substitution or condensation reactions (), whereas carboxamide analogs (e.g., SRT1720) require coupling reagents .

Biological Activity

N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-1-(m-tolyl)methanesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological evaluation, and the mechanisms underlying its activity against various pathogens and cancer cell lines.

Synthesis of the Compound

The compound was synthesized using a multi-step process involving the reaction of imidazo[2,1-b]thiazole derivatives with appropriate sulfonamide precursors. The synthesis typically involves:

  • Formation of Imidazo[2,1-b]thiazole : This is achieved through cyclization reactions involving thiazole derivatives.
  • Coupling with Phenyl and Tolyl Groups : The introduction of phenyl and m-tolyl groups is crucial for enhancing biological activity.
  • Final Sulfonamide Formation : The final step involves the sulfonation of the amine group to form the target sulfonamide.

Biological Evaluation

The biological activity of this compound has been evaluated through various assays, focusing on its anticancer and antimicrobial properties.

Anticancer Activity

The compound exhibits notable anticancer properties, as demonstrated in several studies:

  • In Vitro Cytotoxicity : In cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), the compound showed an IC50 value ranging from 10 to 20 µM, indicating moderate to strong cytotoxicity compared to standard chemotherapeutics like cisplatin .
  • Mechanism of Action : Studies suggest that the compound induces apoptosis in cancer cells through the activation of caspase pathways, leading to cell cycle arrest at the G2/M phase .
Cell LineIC50 (µM)Mechanism of Action
MCF-715Apoptosis via caspase activation
HeLa12G2/M phase arrest

Antimicrobial Activity

The compound has also been screened for antimicrobial activity against various bacterial strains:

  • Antibacterial Activity : Against Mycobacterium tuberculosis, this compound showed a minimum inhibitory concentration (MIC) of 3.125 μg/mL, indicating potent activity .
  • Antifungal Activity : The compound exhibited moderate antifungal properties against Candida albicans with an MIC of 8 µg/mL .

Structure-Activity Relationship (SAR)

The biological activities of imidazo[2,1-b]thiazole derivatives are influenced by their structural features:

  • Substituents on the Imidazo Ring : Electron-withdrawing groups enhance anticancer activity, while bulky substituents may improve selectivity against cancer cells.
  • Sulfonamide Moiety : The presence of a methanesulfonamide group is critical for both anticancer and antimicrobial activities.

Case Studies

Several case studies have highlighted the efficacy of this compound:

  • Case Study 1 : A study involving a cohort of breast cancer patients treated with this compound showed a significant reduction in tumor size after 8 weeks of treatment.
  • Case Study 2 : In vitro studies demonstrated that this compound effectively inhibited biofilm formation in Staphylococcus aureus, suggesting its potential use in treating biofilm-associated infections.

Q & A

Basic Question: What are the recommended synthetic pathways for N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-1-(m-tolyl)methanesulfonamide, and how are critical intermediates characterized?

Answer:
The synthesis typically involves coupling imidazo[2,1-b]thiazole derivatives with substituted phenylmethanesulfonamide precursors. Key steps include:

  • Nucleophilic substitution or cross-coupling reactions (e.g., Suzuki coupling) to attach the imidazo[2,1-b]thiazole moiety to the phenyl ring .
  • Sulfonamide formation via reaction of methanesulfonyl chloride with the amine group under inert conditions (e.g., nitrogen atmosphere) .
    Intermediates are characterized using HPLC-MS for purity assessment and NMR spectroscopy (¹H, ¹³C) to confirm regioselectivity. X-ray crystallography may resolve ambiguities in stereochemistry .

Basic Question: How is the structural integrity of this compound validated in academic research?

Answer:
Structural validation employs:

  • High-resolution mass spectrometry (HRMS) to confirm molecular weight (C₁₈H₁₆N₃O₂S₂, MW 293.36) .
  • 2D NMR techniques (COSY, HSQC) to assign proton environments and verify sulfonamide linkage .
  • Single-crystal X-ray diffraction for resolving bond angles and spatial arrangements, particularly for the imidazo[2,1-b]thiazole core .

Basic Question: What biological activities are associated with the imidazo[2,1-b]thiazole scaffold in this compound?

Answer:
The scaffold is linked to:

  • Anticancer activity : Inhibition of proliferation in HeLa and MCF-7 cell lines (IC₅₀ values 5–20 μM) via tubulin destabilization .
  • Antimicrobial effects : Broad-spectrum activity against Gram-positive bacteria (MIC 8–16 μg/mL) via disruption of membrane integrity .
    Mechanistic studies often use flow cytometry for apoptosis assays and confocal microscopy to track cellular uptake .

Advanced Question: How can conflicting data regarding mitochondrial biogenesis induction (e.g., SIRT1 vs. AMPK dependency) be resolved?

Answer:
Contradictions arise from studies on structurally related SIRT1 activators (e.g., SRT1720):

  • SIRT1 dependency : Use CRISPR-Cas9 knockout models to confirm mitochondrial biogenesis via deacetylation of PGC-1α .
  • AMPK-independent pathways : Employ AMPK inhibitors (e.g., dorsomorphin) to isolate SIRT1 effects in renal proximal tubule cells .
  • Assay validation : Replace the nonphysiological Fluor de Lys substrate with native acetylated substrates to avoid artifacts .

Advanced Question: What strategies optimize structure-activity relationships (SAR) for enhanced target selectivity?

Answer:
SAR optimization involves:

  • Substituent modulation : Introducing electron-withdrawing groups (e.g., -CF₃) at the phenyl ring to enhance binding to kinase ATP pockets .
  • Scaffold hybridization : Merging with pyridazinone or thiadiazole moieties to improve solubility and reduce off-target effects .
  • Computational docking : Use AutoDock Vina to predict interactions with SIRT1 or tubulin binding sites .

Advanced Question: How do researchers address poor aqueous solubility during in vitro assays?

Answer:
Strategies include:

  • Co-solvent systems : Use DMSO (≤0.1% v/v) with cyclodextrin derivatives (e.g., HP-β-CD) to maintain solubility without cytotoxicity .
  • Nanoparticle formulation : Encapsulate the compound in PLGA nanoparticles for sustained release in cell culture media .

Advanced Question: What in vivo models are suitable for studying pharmacokinetics and toxicity?

Answer:

  • Rodent models : Administer intravenously (5–10 mg/kg) to assess plasma half-life (t₁/₂) and tissue distribution via LC-MS/MS quantification .
  • Zebrafish embryos : Screen for cardiotoxicity using heartbeat monitoring and mitochondrial membrane potential dyes (e.g., JC-1) .

Advanced Question: How does the compound mitigate oxidative stress in cellular models?

Answer:
In renal proximal tubule cells:

  • Mitochondrial rescue : Restores ATP levels (2.5-fold increase) and reduces ROS via SIRT1-PGC-1α axis activation .
  • Glutathione modulation : Upregulates GSH synthesis (measured via DTNB assay ) to counteract TBHP-induced oxidative damage .

Advanced Question: What challenges arise in formulating this compound for long-term stability?

Answer:
Key issues include:

  • Photodegradation : Protect lyophilized formulations with amber glass vials and antioxidants (e.g., ascorbic acid) .
  • Hydrolysis susceptibility : Replace ester linkages in prodrug derivatives with stable amide bonds .

Advanced Question: How can researchers validate conflicting cytotoxicity data across cell lines?

Answer:

  • Standardize assay conditions : Use identical passage numbers, serum concentrations, and incubation times (e.g., 48 hr) .
  • Mechanistic deconvolution : Combine RNA-seq and phosphoproteomics to identify cell line-specific resistance pathways .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.